molecular formula C16H26O4 B106164 methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate CAS No. 120293-93-8

methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate

Cat. No.: B106164
CAS No.: 120293-93-8
M. Wt: 282.37 g/mol
InChI Key: ZKZPJBPCLACUKB-ZHACJKMWSA-N
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Description

Juvenile hormone III skipped bisepoxide, commonly referred to as JH III bisepoxide, is a sesquiterpenoid hormone found in insects. It plays a crucial role in regulating insect development, metamorphosis, and reproduction. This compound is a derivative of juvenile hormone III, which is the most common juvenile hormone in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH III bisepoxide involves the epoxidation of methyl farnesoate, a precursor in the juvenile hormone biosynthesis pathway. The process typically requires the use of epoxidizing agents such as peracids or peroxides under controlled conditions .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques and equipment .

Chemical Reactions Analysis

Types of Reactions

JH III bisepoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted epoxides, and more complex sesquiterpenoid structures .

Scientific Research Applications

JH III bisepoxide has several scientific research applications, including:

Mechanism of Action

JH III bisepoxide exerts its effects by binding to juvenile hormone receptors in insects. This binding regulates gene expression and plays a crucial role in maintaining the juvenile state, preventing metamorphosis, and promoting reproductive processes. The molecular targets include the juvenile hormone receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JH III bisepoxide is unique due to its dual epoxide groups, which confer distinct chemical and biological properties compared to other juvenile hormones. This structural difference allows it to interact differently with juvenile hormone receptors and other molecular targets, leading to varied physiological effects .

Properties

CAS No.

120293-93-8

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+

InChI Key

ZKZPJBPCLACUKB-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C

SMILES

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C

Synonyms

(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester;  (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester;  [2S-[2α(E),3β(S*)]

Origin of Product

United States

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